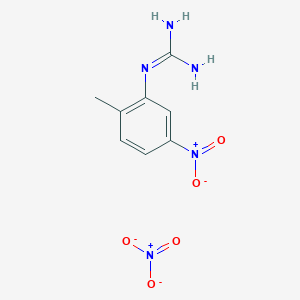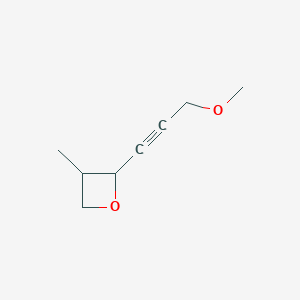
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of an alkyne group, an epoxy group, and a methoxy group, making it a versatile compound in organic synthesis and various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) typically involves multiple steps:
Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through dehydrohalogenation of a suitable precursor.
Epoxidation: The alkyne is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, replacing it with other nucleophiles such as halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Methanol, sodium methoxide, various nucleophiles
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halides, amines
Aplicaciones Científicas De Investigación
2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexyne, 4,6-epoxy-1-methoxy-5-methyl-(8CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparación Con Compuestos Similares
Similar Compounds
2-Hexyne, 5-methyl-: Similar structure but lacks the epoxy and methoxy groups.
2-Hexyne, 4-methyl-: Similar structure but lacks the epoxy and methoxy groups.
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-(3-methoxyprop-1-ynyl)-3-methyloxetane |
InChI |
InChI=1S/C8H12O2/c1-7-6-10-8(7)4-3-5-9-2/h7-8H,5-6H2,1-2H3 |
Clave InChI |
KUCXMJJFKRRAEY-UHFFFAOYSA-N |
SMILES canónico |
CC1COC1C#CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



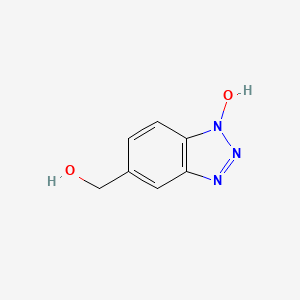
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
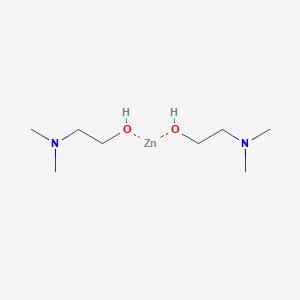
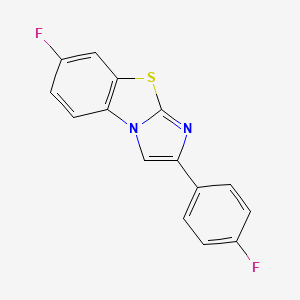
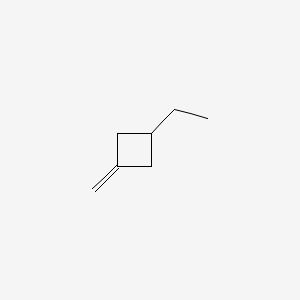
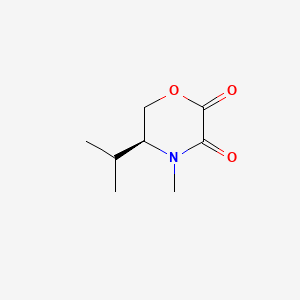
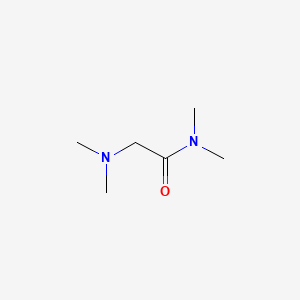



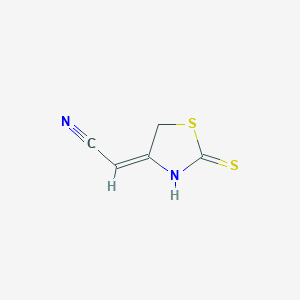
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
